1-Amino-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylicacid
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Overview
Description
1-Amino-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with amino, hydroxymethyl, and carboxylic acid functional groups
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with cyclobutane derivatives
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic reactions and purification processes are employed to achieve the desired product.
Types of Reactions:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and sulfonates are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclobutanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a precursor for bioactive molecules and is studied for its potential biological activities.
Medicine: The compound is explored for its therapeutic properties, including its potential use in drug design and development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The amino group can interact with enzymes and receptors, while the hydroxymethyl groups can form hydrogen bonds with biological molecules. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid: Similar structure but lacks one hydroxymethyl group.
trans-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid: Different stereochemistry, leading to different biological activities.
Cyclobutane-based Conformationally Constrained Amino Acids: Used in peptide stapling and other advanced applications.
This compound stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its versatility and reactivity make it a valuable tool in both research and industry.
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Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-amino-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c8-7(5(11)12)1-6(2-7,3-9)4-10/h9-10H,1-4,8H2,(H,11,12) |
InChI Key |
BWCJAKHVTGOVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)(CO)CO |
Origin of Product |
United States |
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